molecular formula C5H8O4 B13438715 (Ethoxycarbonyl) acetate CAS No. 15890-77-4

(Ethoxycarbonyl) acetate

Cat. No.: B13438715
CAS No.: 15890-77-4
M. Wt: 132.11 g/mol
InChI Key: IXFVFNWPPCEKMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Ethoxycarbonyl) acetate, systematically named ethyl (ethoxycarbonyl)acetate, is an ester derivative characterized by the presence of both an ethoxycarbonyl (-OCO₂Et) and an acetyl (-OAc) group. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocycles, organometallic compounds, and bioactive molecules. Its electron-withdrawing ethoxycarbonyl group enhances reactivity in cyclization and skeletal rearrangement reactions, enabling divergent synthesis pathways under catalytic conditions .

Key synthetic routes include:

  • Organometallic Synthesis: Ethyl 4-aminobenzoate reacts with mercuric acetate to form (2-amino-5-(ethoxycarbonyl)phenyl)mercury(II) chloride, demonstrating its utility in mercury-based organometallics .
  • Amide Formation: Reaction of amines with ethyl chloroformate yields N-ethoxycarbonyl derivatives, which are further processed into sodium salts (e.g., Na-salt of ethoxycarbonyl amide 3c) with high yields (81–90%) .
  • Heterocyclic Synthesis: Gold-catalyzed skeletal rearrangements of α-(N-propargyloxy)acetates bearing ethoxycarbonyl groups produce oxazines and other heterocycles, highlighting its role in catalysis .

Properties

IUPAC Name

ethoxycarbonyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O4/c1-3-8-5(7)9-4(2)6/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFVFNWPPCEKMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901221307
Record name Acetic acid, anhydride with ethyl hydrogen carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901221307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15890-77-4
Record name Acetic acid, anhydride with ethyl hydrogen carbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15890-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, anhydride with ethyl hydrogen carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901221307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

(Ethoxycarbonyl) acetate can be synthesized through the esterification of acetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the equilibrium towards the formation of the ester. Another method involves the Claisen condensation of ethyl acetate to form β-ketoesters, which can then be further processed to yield this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes using continuous reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient production.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is a key reaction pathway for ethoxycarbonyl acetates, often influenced by pH, catalysts, and structural factors:

  • Acid/Base-Catalyzed Hydrolysis :

    • The hydrolysis of 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (EEDQ) proceeds via protonation of the ethoxycarbonyl group, followed by nucleophilic attack by water or hydroxide ions. The reaction exhibits a "bell-shaped" rate–pH profile, with optimal rates at intermediate pH values (pH ~4–6) due to the balance between protonation and nucleophile availability .

    • Ethyl acetate hydrolysis catalyzed by molybdocene complexes (e.g., [Cp₂Mo(OH)(OH₂)]⁺) involves a tetrahedral intermediate. The rate-determining step is the cleavage of this intermediate, with Gibbs energy barriers of ~36–37 kcal/mol .

    Table 1: Hydrolysis Rate Parameters for Selected Ethoxycarbonyl Acetates

    CompoundCatalystRate-Determining StepActivation Energy (kJ/mol)
    EEDQ None (aqueous buffer)Nucleophilic attackNot reported
    Ethyl acetate [Cp₂Mo(OH)(OH₂)]⁺Tetrahedral cleavage36.7–37.0

Nucleophilic Substitutions

Ethoxycarbonyl acetates react with nucleophiles such as amines, alcohols, and cyanide ions:

  • Reactions with Amines :

    • Ester ethoxycarbonyl hydrazones react with 1-adamantyl amine to form stable ethyl N-(adamantylcarbamoyl)alkylcarbohydrazonoate derivatives. Steric hindrance from the adamantyl group prevents cyclization to triazoles, highlighting the role of steric effects in reaction outcomes .

  • Cyanation Reactions :

    • Aldehydes react with ethyl cyanoformate to form O-ethoxycarbonyl cyanohydrins. Catalysts like Ti(OiPr)₄ and Al-F Lewis acids enhance enantioselectivity (ee >85%) and yields (up to 98%) .

    Table 2: Yields of O-Ethoxycarbonyl Cyanohydrins from Aldehydes

    Aldehyde SubstrateProduct Yield (%)
    Benzaldehyde98
    4-Nitrobenzaldehyde96
    Cinnamaldehyde94

Catalytic Oxidation and Esterification

Ethoxycarbonyl acetates are intermediates in multistep syntheses:

  • Synthesis of 3-Ethoxy-4-ethoxycarbonyl Phenylacetic Acid :

    • Three synthetic routes involve:

      • Oxidation : Conversion of 4-formyl-3-ethoxyphenylethylacetate to 4-acetylethyl-2-ethoxybenzoic acid (yield: 95.7%) .

      • Esterification : Using potassium acetate or sodium ethoxide (molar ratio 1:1–3) .

      • Hydrolysis : Final hydrolysis to the target acid under alkaline conditions (NaOH/KOH) .

    Key Reaction Conditions :

    • Optimal molar ratio of substrate to oxidant: 1:2–10 (excess oxidant increases by-products).

    • Reaction time: 1–5 hours for oxidation steps.

Kinetic and Thermodynamic Insights

  • Activation Energies :

    • Ethyl acetate oxidation over AuPd/TiO₂ catalysts exhibits activation energies as low as 37 kJ/mol , with specific reaction rates up to 113.8 µmol/(g·s) .

  • Thermodynamic Properties :

    • Ethyl acetate’s enthalpy of vaporization follows the Majer-Svoboda equation, with critical temperature (Tₐ) = 523.2 K and critical pressure (pₐ) = 38.82 bar .

Industrial and Synthetic Relevance

  • Solvent Applications : Ethyl acetate’s low toxicity and high volatility make it a preferred solvent in pharmaceuticals and coatings .

  • Peptide Synthesis : EEDQ derivatives are proposed as reagents for peptide bond formation via in situ activation of carboxylic acids .

Mechanism of Action

The mechanism of action of (ethoxycarbonyl) acetate involves its reactivity as an ester. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of acetic acid and ethanol. In reduction reactions, the ester is reduced to a primary alcohol through the transfer of hydride ions from the reducing agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl Acetate (CH₃CO₂C₂H₅)

  • Structure : A simple ester lacking the ethoxycarbonyl group.
  • Properties : Lower molecular weight (88.11 g/mol), higher volatility (flash point: −4°C), and broader industrial use as a solvent .
  • Reactivity : Less reactive in cyclization reactions due to the absence of an electron-withdrawing group.

Benzyloxycarbonyl Derivatives

  • Example : Compound 5i (benzyloxycarbonyl-substituted 1,4-dihydropyridine).
  • Comparison :
    • Steric Effects : Benzyloxycarbonyl’s bulkiness causes steric hindrance, reducing biological activity (IC₅₀ > 100 µM) compared to ethoxycarbonyl analogs (IC₅₀ < 100 µM) .
    • Electron Effects : Ethoxycarbonyl’s moderate electron withdrawal optimizes electronic interactions in medicinal chemistry .

Long-Chain Ethoxycarbonyl Esters

  • Example: 3-(Ethoxycarbonyl)-2-methylenenonanoic acid (C₁₁H₁₇O₅).
  • Properties : Higher molecular weight (229.25 g/mol), oily physical state, and distinct NMR signals (δ = 3.03–4.39 ppm for methylene protons) .
  • Applications: Used in natural product synthesis, contrasting with (ethoxycarbonyl) acetate’s role in organometallics.

2-Ethoxyethyl Acetate (C₆H₁₂O₃)

  • Structure : Contains an ether linkage (-OCH₂CH₂OAc).

Hexyl Acetate (C₈H₁₆O₂)

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing (ethoxycarbonyl) acetate derivatives, and how can structural purity be validated?

  • Methodology : Utilize nucleophilic acyl substitution reactions between ethyl chloroformate and sodium acetate under anhydrous conditions. Optimize solvent choice (e.g., THF or dichloromethane) and reaction temperature (0–25°C) to minimize side reactions like hydrolysis .
  • Validation : Confirm purity via ¹H/¹³C NMR (e.g., characteristic ethoxycarbonyl proton signals at δ 1.2–1.4 ppm and carbonyl carbons at ~165–170 ppm) and HPLC-MS for molecular weight verification. Crystallographic analysis (e.g., triclinic crystal systems with unit cell parameters a = 9.946 Å, b = 12.151 Å) can resolve structural ambiguities .

Q. How do reaction conditions influence the stability of this compound in esterification or transesterification reactions?

  • Critical Factors :

  • pH : Avoid alkaline conditions (pH > 8) to prevent hydrolysis of the ethoxycarbonyl group.
  • Temperature : Maintain below 60°C to avoid thermal decomposition.
  • Catalysts : Use mild Lewis acids (e.g., ZnCl₂) instead of strong bases to preserve ester integrity .
    • Monitoring : Track reaction progress via FT-IR (C=O stretch at ~1740 cm⁻¹) and GC-FID to quantify residual reactants .

Advanced Research Questions

Q. How can this compound derivatives be applied in controlled radical polymerization (e.g., RAFT/MADIX), and what factors determine their efficacy as chain transfer agents (CTAs)?

  • Application : Ethoxycarbonyl-containing CTAs (e.g., methyl ethoxycarbonyl) regulate vinyl acetate polymerization kinetics by mediating radical termination. Their R-group structure dictates control over molecular weight distribution (e.g., polydispersity indices <1.5 below 60% conversion) .
  • Optimization :

  • Hydrophobicity : Select CTAs with balanced solubility in miniemulsion systems (e.g., average particle diameter Dp = 50–100 nm).
  • Temperature : Polymerize at 60–70°C to balance reaction rate and control .

Q. What thermodynamic parameters govern the reactivity of this compound in coordination chemistry, particularly in selective metal ion binding?

  • Thermodynamic Data :

  • Proton Affinity : 835.7 kJ/mol (influences ligand deprotonation during metal coordination).
  • Gas-Phase Basicity : 804.7 kJ/mol (critical for predicting Cu²⁺ vs. Ni²⁺ selectivity in ethoxycarbonyl thiourea ligands) .
    • Analytical Challenges : Use infrared spectroscopy (C=O and N-H stretches) and combustion analysis (%C, %H, %N) to characterize insoluble copper(II) coordination oligomers .

Q. How can contradictions in reported Henry’s Law constants for ethyl acetate derivatives inform solvent selection for this compound-based reactions?

  • Data Analysis :

k°H (mol/(kg·bar))MethodReference
8.9Q
6.4X
  • Resolution : Discrepancies arise from measurement techniques (e.g., static vs. dynamic gas-liquid equilibration). Prioritize values from NIST Web Thermo Tables (subscription-based) for solvent-environment simulations .

Methodological Considerations

Q. What strategies resolve crystallographic ambiguities in ethoxycarbonyl-containing compounds?

  • Approach :

  • Single-Crystal X-Ray Diffraction : Resolve bond angles (e.g., α = 105.006°, β = 94.220°) and packing motifs.
  • Complementary Techniques : Pair with solid-state NMR to validate dynamic structural features (e.g., rotational barriers of ethoxy groups) .

Q. How can researchers design scalable synthetic routes for ethoxycarbonyl acetate derivatives while ensuring reproducibility?

  • Best Practices :

  • Literature Precedent : Cross-reference synthetic protocols (e.g., Scheme 16 in macrocyclic ligand synthesis) and validate with pilot-scale trials.
  • Scale-Up Protocols : Implement DoE (Design of Experiments) to optimize reagent stoichiometry and mixing efficiency .

Data Contradiction Analysis

Q. Why do discrepancies exist in ionization energy (IE) measurements for ethyl acetate derivatives, and how should researchers address them?

  • Root Cause : Variations in ionization techniques (e.g., electron impact vs. photoionization) and calibration standards.
  • Recommendation : Use evaluated IE values (10.01 ± 0.05 eV) from peer-reviewed compilations (e.g., J. Phys. Chem. Ref. Data) for computational modeling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.